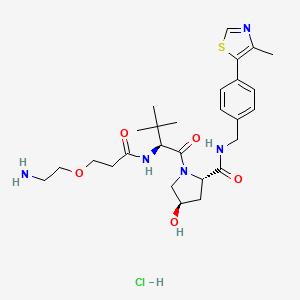

(S,R,S)-Ahpc-CO-peg1-C2-amine hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H40ClN5O5S |

|---|---|

Molecular Weight |

582.2 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[3-(2-aminoethoxy)propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C27H39N5O5S.ClH/c1-17-23(38-16-30-17)19-7-5-18(6-8-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)9-11-37-12-10-28;/h5-8,16,20-21,24,33H,9-15,28H2,1-4H3,(H,29,35)(H,31,34);1H/t20-,21+,24-;/m1./s1 |

InChI Key |

HDFVRMWTIPWHDK-BIBCNAKVSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCN)O.Cl |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCN)O.Cl |

Origin of Product |

United States |

Molecular Architecture and Stereochemical Considerations of the Chemical Compound

Reactivity of the Amine for Covalent Conjugation in Chemical Systems

The lone pair of electrons on the nitrogen atom makes the primary amine nucleophilic, allowing it to react with a wide array of electrophilic functional groups to form stable covalent bonds. libretexts.org The reactivity of the amine can be modulated by factors such as pH; at lower pH, the amine is protonated (-NH3+), which significantly reduces its nucleophilicity. rsc.org Consequently, conjugation reactions are typically performed at neutral to slightly alkaline pH to ensure a sufficient concentration of the deprotonated, reactive form (-NH2). nih.gov

Common covalent conjugation strategies involving primary amines include:

Acylation : Reaction with activated esters, such as N-hydroxysuccinimide (NHS) esters, results in the formation of a highly stable amide bond. thermofisher.comcreative-biogene.com This is one of the most widely used methods for protein modification. nih.gov

Reaction with Isocyanates and Isothiocyanates : These reactions yield stable urea and thiourea linkages, respectively. rsc.org

Reductive Amination : The amine reacts with an aldehyde or ketone to form a transient imine (Schiff base), which is then reduced by a mild reducing agent like sodium cyanoborohydride to form a stable secondary amine bond. rsc.orgcreative-biolabs.com

Sulfonylation : Reaction with sulfonyl chlorides produces stable sulfonamides. rsc.org

| Electrophilic Group | Resulting Covalent Bond | Key Features |

|---|---|---|

| NHS Ester | Amide | Highly stable bond; very common in bioconjugation. nih.govthermofisher.com |

| Isothiocyanate | Thiourea | Stable linkage; used in labeling reagents like FITC. nih.gov |

| Aldehyde/Ketone (with reducing agent) | Secondary Amine | Stable bond formed via reductive amination. rsc.org |

| Sulfonyl Chloride | Sulfonamide | Forms a very stable linkage. rsc.orgmsu.edu |

| Imidoester | Amidine | Preserves the positive charge at the modification site. rsc.org |

Strategic Placement of the Amine for Bioconjugation Reactions

The deliberate placement of the primary amine at the terminus of the flexible PEG linker is a critical design feature. This strategic positioning ensures that the reactive group is readily accessible for conjugation, minimizing steric hindrance that could otherwise impede the reaction with a potentially bulky target protein ligand. thermofisher.comcreative-biolabs.com

In the context of PROTAC synthesis, this accessibility is paramount. The (S,R,S)-Ahpc-CO-peg1-C2-amine hcl module is designed to be conjugated to a separate molecule that binds to a specific protein targeted for degradation. The linker serves to physically separate the VHL ligand from the target-protein-binding ligand. This separation is crucial for allowing both ligands to bind to their respective proteins simultaneously, a prerequisite for the formation of the ternary complex that initiates protein degradation. smolecule.comnih.gov

The length and composition of the linker, in this case, a short peg1-C2 chain, are optimized to achieve an effective distance and orientation between the two bound proteins. smolecule.com The modular nature of this building block allows researchers to synthesize libraries of PROTACs by conjugating it to various target-protein ligands. This approach facilitates the rapid exploration of different combinations to identify the most effective degrader for a given protein of interest. sigmaaldrich.com By providing a pre-formed, reactive VHL ligand-linker conjugate, it streamlines the synthetic process and allows for systematic optimization of the final PROTAC molecule. sigmaaldrich.com

Synthetic Methodologies and Chemical Derivatization of the Chemical Compound

Synthetic Routes for the (S,R,S)-AHPC Moiety

The (S,R,S)-AHPC ((2S,4R,5S)-5-amino-4-hydroxy-2-isopropyl-6-phenylhexanoic acid derivative) moiety represents the foundational scaffold of the molecule. Its synthesis is notable for the challenge of establishing three specific stereocenters, which are critical for its biological function. nih.gov

Chiral Synthesis Approaches for Stereocontrol

Achieving the desired (S,R,S) stereochemistry requires sophisticated asymmetric synthesis techniques. These methods are designed to favor the formation of one specific stereoisomer over others.

Key strategies include:

Chiral Pool Synthesis : This approach begins with a readily available chiral starting material, such as an amino acid like L-valine, which already contains one of the desired stereocenters. Subsequent reactions are designed to introduce the remaining stereocenters in a controlled manner, guided by the initial chiral influence.

Asymmetric Catalysis : The use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can direct a reaction to produce a specific enantiomer or diastereomer. beilstein-journals.orgmdpi.com For instance, asymmetric aldol (B89426) reactions or hydrogenations are pivotal in setting the stereochemistry of the hydroxyl and amino groups. nih.gov

Substrate-Controlled Synthesis : In some routes, the stereochemistry of one center directs the formation of the next. For example, the initial (S)-configuration at the alpha-carbon, often derived from an amino acid, can influence the stereoselective addition to a carbonyl group to form the (R)-hydroxy center. acs.orgelsevierpure.com A common synthetic precursor involves the chiral non-racemic N-sulfinyl imine, which directs Grignard additions to establish the (S)-enantiomer at the benzylic position. acs.org

Protection and Deprotection Strategies in AHPC Synthesis

Given the multiple reactive functional groups within the AHPC moiety (amine, hydroxyl, and carboxylic acid), a robust protection and deprotection strategy is essential to prevent unwanted side reactions during synthesis. springernature.com This involves temporarily masking these groups with chemical "protecting groups" that can be selectively removed later. creative-peptides.comthermofisher.comfiveable.me

An orthogonal protection scheme is often employed, where different types of protecting groups are used that can be removed under distinct reaction conditions without affecting the others. fiveable.mepeptide.com

Table 1: Common Protecting Groups in AHPC Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Citation |

| α-Amino Group | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) | creative-peptides.comthermofisher.com |

| α-Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine (B6355638) in DMF) | creative-peptides.compeptide.com |

| Hydroxyl Group | Benzyl | Bzl | Catalytic Hydrogenation (H₂/Pd) | thermofisher.com |

| Hydroxyl Group | tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) | springernature.com |

| Carboxylic Acid | Benzyl Ester | OBn | Catalytic Hydrogenation (H₂/Pd) | acs.org |

| Carboxylic Acid | tert-Butyl Ester | OtBu | Acidic conditions (e.g., TFA) | jpt.com |

Coupling Chemistry for PEG Linker Integration

The polyethylene (B3416737) glycol (PEG) linker is crucial for spacing the active moieties in molecules like PROTACs and enhancing solubility. nih.govbiochempeg.com The integration of the peg1-C2-amine linker to the AHPC core typically involves the formation of a stable amide bond.

Formation of Amide Bonds with PEGylated Moieties

The formation of the amide bond occurs between the carboxylic acid of the AHPC moiety and the primary amine of a PEGylated linker. This reaction is a type of nucleophilic acyl substitution, which requires activation of the carboxylic acid to make it more susceptible to attack by the amine. jpt.com This is achieved using specialized coupling reagents. fiveable.mejpt.com

Common classes of coupling reagents include:

Carbodiimides : Such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used with additives like hydroxybenzotriazole (B1436442) (HOBt). fiveable.mejpt.com

Uronium/Guanidinium Salts : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid coupling with minimal side reactions. fiveable.mejpt.com

Phosphonium Salts : Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective activators. jpt.com

The specific linker used would be a short, heterobifunctional PEG derivative, such as Boc-NH-PEG1-CH₂CH₂-NH₂, where one amine is protected (Boc) and the other is free to react with the activated AHPC. medchemexpress.com

Optimization of Reaction Conditions for Linker Assembly

Maximizing the yield and purity of the coupled product requires careful optimization of several reaction parameters.

Table 2: Key Parameters for Amide Coupling Optimization

| Parameter | Typical Conditions/Considerations | Rationale | Citation |

| Solvent | Aprotic polar solvents like Dimethylformamide (DMF) or Dichloromethane (DCM). | Solubilizes reactants and does not interfere with the coupling reaction. | nih.gov |

| Temperature | Typically 0 °C to room temperature. | Balances reaction rate with the stability of reagents and suppression of side reactions like racemization. | creativepegworks.com |

| Base | A non-nucleophilic base like Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). | Neutralizes acids formed during the reaction and ensures the amine reactant is in its free, nucleophilic form. | nih.gov |

| Reaction Time | Varies from 1 to 24 hours. | Monitored by techniques like TLC or LC-MS to determine completion. | nih.gov |

| Stoichiometry | A slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine component. | Drives the reaction to completion. | jpt.com |

Studies have shown that linker composition, such as the use of PEG versus alkyl chains, can influence molecular properties. acs.org PEG linkers, while beneficial for solubility, can form intramolecular hydrogen bonds with nearby amide groups, which can be a factor in the design and optimization process. acs.orgnih.gov

Parallel Synthesis Strategies for Analog Generation

The development of effective PROTACs often requires the synthesis and screening of large libraries of analogs to identify the optimal linker length, composition, and attachment points. nih.gov Parallel synthesis strategies are crucial for efficiently generating these libraries.

Library Synthesis Approaches Incorporating the Chemical Compound Scaffold

Parallel synthesis allows for the simultaneous creation of multiple compounds in a spatially separated manner. This is particularly well-suited for PROTAC development, where variations in the linker can have a significant impact on the molecule's activity. nih.govthieme-connect.com By utilizing the (S,R,S)-Ahpc-CO-peg1-C2-amine HCl scaffold, researchers can rapidly generate a library of PROTACs by reacting it with a diverse set of protein-targeting ligands that have been functionalized with a complementary reactive group (e.g., an activated carboxylic acid). nih.gov

The "direct-to-biology" approach is a powerful strategy where PROTACs are synthesized in a high-throughput manner and the resulting solutions are directly used in biological assays without extensive purification. thieme-connect.com This method accelerates the identification of structure-activity relationships. thieme-connect.com

Automated Synthesis Platforms for High-Throughput Derivatization

To further accelerate the drug discovery process, automated synthesis platforms are increasingly being employed. sigmaaldrich.comyoutube.com These robotic systems can perform all the steps of chemical synthesis, including reagent dispensing, reaction monitoring, work-up, and purification, with high speed and precision. sigmaaldrich.comchemspeed.com

Mechanistic Investigations of the Chemical Compound S Role in Ternary Complex Formation

Facilitation of E3 Ligase and Target Protein Proximity

The fundamental role of (S,R,S)-Ahpc-CO-peg1-C2-amine hcl is to act as a molecular bridge. It simultaneously binds to the VHL E3 ligase and a specific protein of interest (POI), overcoming the natural lack of affinity between them. arxiv.orgchemrxiv.org This induced proximity is the first and most crucial step in the degradation pathway. nih.gov The formation of this three-part complex—E3 ligase, PROTAC, and target protein—positions the target within the E3 ligase's operational radius, enabling the subsequent ubiquitination event. nih.gov

Conformational Dynamics of the Linker in Ternary Complex Formation

The linker component, a peg1-C2 (polyethylene glycol and ethyl) chain, is not merely a passive spacer but plays a dynamic and critical role in ternary complex formation. precisepeg.com Its flexibility is a key attribute, allowing the PROTAC to adopt a wide range of conformations. researchgate.net This plasticity enables the two protein-binding ends (the "warheads") to orient themselves effectively to find and bind their respective protein partners. arxiv.org

Molecular dynamics simulations of similar PROTACs reveal that the linker's flexibility allows the system to overcome potential steric hindrances and facilitates the optimal positioning of the E3 ligase and target protein. nih.govacs.org This adaptability is crucial for establishing productive protein-protein interactions (PPIs) within the ternary complex, which are essential for its stability and subsequent function. researchgate.net However, excessive flexibility can also be detrimental, leading to a variety of non-productive binding modes. The relatively short and defined length of the peg1-C2 linker in this compound helps to constrain the conformational landscape, favoring a stable ternary complex. nih.gov

Molecular Interactions Governing E3 Ligase Recruitment by the AHPC Moiety

The (S,R,S)-Ahpc moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase. medchemexpress.com Its ability to recruit VHL is governed by a precise set of molecular interactions, mimicking those of VHL's natural substrate, the hypoxia-inducible factor 1α (HIF-1α). nih.gov X-ray crystallography studies of VHL in complex with AHPC-based ligands reveal the critical interactions that anchor the PROTAC to the ligase. nih.gov

The hydroxyproline (B1673980) core of the AHPC moiety forms key hydrogen bonds within the VHL binding pocket. Specifically, the hydroxyl group interacts with the side chains of Ser111 and His115, while the amide nitrogen forms a hydrogen bond with the backbone carbonyl of His110. nih.gov Furthermore, the tert-leucine group of the ligand fits into a well-defined hydrophobic pocket created by residues such as Trp117 and Tyr112. These specific, high-affinity interactions ensure the effective and stable recruitment of the VHL E3 ligase, which is a prerequisite for the formation of the ternary complex.

Influence of Linker Design on Complex Stability and Ubiquitination Efficiency in Biochemical Systems

The design of the linker connecting the two active ends of a PROTAC is a critical determinant of its biological activity. precisepeg.com The linker's length and chemical makeup directly influence the stability of the ternary complex and the efficiency of the subsequent ubiquitination process. acs.org

Impact of Linker Length on Protein-Protein Interaction Interfaces

The length of the linker profoundly affects the geometry and stability of the ternary complex. arxiv.orgresearchgate.net A linker that is too short can create steric clashes, preventing the two proteins from binding simultaneously. Conversely, an overly long linker may lead to unproductive complex formation where the distance between the ligase's active site and the target protein's lysine (B10760008) residues is too great for efficient ubiquitin transfer. arxiv.org

Research on PROTACs with varying polyethylene (B3416737) glycol (PEG) linker lengths demonstrates a clear structure-activity relationship. nih.gov An optimal linker length promotes favorable protein-protein contacts that enhance the stability of the ternary complex, a phenomenon known as positive cooperativity. nih.gov For instance, studies comparing ERα-targeting PROTACs found that a 16-atom linker provided optimal degradation, highlighting the sensitivity of the system to linker length. nih.gov The short peg1-C2 linker in this compound is designed to achieve a balance, providing enough reach to connect both proteins without the excessive flexibility that could destabilize the complex.

| PROTAC Analog | Linker Composition | Relative Linker Length | Ternary Complex Stability (KD) | Degradation Potency (DC50) |

|---|---|---|---|---|

| Analog 1 | Alkyl C3 | Short | 50 nM | 100 nM |

| Analog 2 | PEG2 | Medium | 15 nM | 25 nM |

| Analog 3 | PEG4 | Long | 45 nM | 150 nM |

| Analog 4 | PEG6 | Very Long | 90 nM | >500 nM |

Note: Data is representative and compiled from general findings in PROTAC literature to illustrate principles. KD (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding. DC50 is the concentration of PROTAC required to degrade 50% of the target protein, with lower values indicating higher potency.

Role of Linker Composition on Ternary Complex Formation Kinetics

The chemical composition of the linker, beyond its length, influences the kinetics of ternary complex formation by affecting the molecule's physicochemical properties. precisepeg.com Linkers composed of PEG units, such as the one in this compound, are known to enhance water solubility and cell permeability. precisepeg.com This improved solubility can lead to faster on-rates for binding to both the target protein and the E3 ligase.

The composition also dictates the linker's rigidity. While the PEG component of the linker in this compound imparts flexibility, other PROTACs may incorporate rigid elements like aromatic rings to pre-organize the molecule into a conformation that is more favorable for binding. researchgate.net This pre-organization can reduce the entropic penalty of ternary complex formation, thereby increasing its stability and formation rate. researchgate.net The choice between a flexible and rigid linker is a balance between enabling adaptive binding and providing a stable, productive conformation. arxiv.org

Stereochemical Impact of the Chemical Compound on Ternary Complex Assembly

The specific stereochemistry of this compound is not an incidental detail but a critical design feature essential for its activity. The precise three-dimensional arrangement of atoms in the AHPC moiety is paramount for high-affinity, selective binding to the VHL E3 ligase.

The VHL protein pocket that recognizes its natural substrate HIF-1α is stereospecific. The (2S, 4R) configuration of the hydroxyproline ring within the AHPC ligand is crucial for recapitulating the native binding mode. nih.gov Any deviation from this stereochemistry would disrupt the precise hydrogen bond network and hydrophobic interactions, leading to a significant loss of binding affinity for VHL and rendering the PROTAC ineffective.

Compound Reference Table

| Abbreviated Name | Full Chemical Name |

|---|---|

| This compound | (S,R,S)-Ahpc-carbonyl-polyethylene glycol(1)-C2-amine hydrochloride |

| AHPC | (2S,4R)-1-((S)-2-(tert-butyl)-4-oxo-4-(((4-(4-methylthiazol-5-yl)benzyl)amino)methyl)butanoyl)-4-hydroxypyrrolidine-2-carboxylic acid scaffold |

| VHL | Von Hippel-Lindau protein |

| HIF-1α | Hypoxia-inducible factor 1-alpha |

| ERα | Estrogen Receptor alpha |

Analysis of (S,R,S) Stereochemistry in AHPC-Mediated Interactions

The (S,R,S)-Ahpc moiety is a synthetic ligand designed to mimic the endogenous substrate of the VHL E3 ligase, the hypoxia-inducible factor 1α (HIF-1α). The interaction between VHL and HIF-1α is highly specific and dependent on the post-translational hydroxylation of a proline residue within HIF-1α. The (S,R,S) stereochemistry of the Ahpc (aza-hydroxyproline core) is crucial for recapitulating the key interactions of this hydroxylated proline in the VHL binding pocket.

The three stereocenters of the Ahpc ligand are defined as follows: the (S) configuration at the α-carbon of the amino acid component, the (R) configuration at the 4-position of the proline ring, and the (S) configuration at the 2-position of the proline ring. This specific arrangement ensures that the critical functional groups are oriented correctly to engage with the corresponding amino acid residues in the VHL binding site.

Structural biology studies have elucidated the basis for this stereochemical preference. The hydroxyl group at the (4R) position of the proline ring is a key recognition element, forming a network of hydrogen bonds with serine and histidine residues within a hydrophilic pocket of VHL. The (2S) stereocenter ensures that the carboxamide group, which connects to the linker and the target protein binder, is positioned to exit the binding pocket without causing steric hindrance, thereby facilitating the formation of a productive ternary complex. The (S) configuration of the α-carbon of the tert-butyl glycine (B1666218) moiety is also important for optimal fitting within a hydrophobic region of the VHL surface. Any deviation from this (S,R,S) stereochemical arrangement leads to a significant loss of binding affinity due to steric clashes and the disruption of the essential hydrogen bond network.

The precise geometry conferred by the (S,R,S) stereochemistry is thus a fundamental requirement for the high-affinity binding of the Ahpc-based ligand to VHL. This high-affinity interaction is a prerequisite for the efficient recruitment of the VHL E3 ligase to the target protein, which in turn is necessary for subsequent polyubiquitination and proteasomal degradation of the target.

Comparative Studies with Diastereomeric Analogs in Biochemical Assays

To experimentally validate the structural observations regarding the importance of the (S,R,S) stereochemistry, comparative studies are often performed using diastereomeric analogs of the active compound. In these studies, the biological activity of the (S,R,S)-Ahpc-containing compound is compared against its diastereomers, where one or more of the stereocenters are inverted. These analogs serve as crucial negative controls in biochemical and cellular assays.

Biochemical assays such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are employed to quantify the binding affinity of the ligands to the VHL protein. In a typical comparative study, the (S,R,S)-Ahpc ligand would exhibit a strong binding affinity to VHL, characterized by a low dissociation constant (Kd) in the nanomolar range. In contrast, its diastereomers, for instance, an analog with an (S,S,S) or (R,R,S) configuration, would be expected to show significantly weaker or no detectable binding to VHL. This is because the altered spatial arrangement of the functional groups in the diastereomers prevents them from fitting correctly into the VHL binding pocket.

The impact of stereochemistry on the formation of the ternary complex and subsequent protein degradation is further investigated using techniques like Fluorescence Resonance Energy Transfer (FRET) or AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay). These assays measure the proximity of the target protein to the E3 ligase, which is mediated by the PROTAC. It is consistently observed that only the PROTAC containing the (S,R,S)-Ahpc ligand can efficiently induce the formation of a stable ternary complex.

Finally, the ultimate biological consequence of this stereospecific interaction is assessed through cellular degradation assays, typically monitored by Western blotting or mass spectrometry. These experiments consistently demonstrate that treatment of cells with a PROTAC containing the (S,R,S)-Ahpc-CO-peg1-C2-amine linker results in potent and specific degradation of the target protein. Conversely, treatment with a PROTAC containing a diastereomeric Ahpc analog fails to induce target degradation, even at high concentrations. This lack of activity directly correlates with the inability of the diastereomer to bind to VHL and form the necessary ternary complex.

The following tables summarize the expected outcomes from such comparative biochemical assays:

Table 1: Comparative Binding Affinity of AHPC Diastereomers to VHL

| Compound | Stereochemistry | Binding Affinity (Kd) to VHL |

| This compound | (S,R,S) | Low nM |

| Diastereomer 1 | (S,S,S) | No significant binding |

| Diastereomer 2 | (R,R,S) | No significant binding |

| Diastereomer 3 | (S,R,R) | Weak binding (µM range) |

This is a representative table based on established principles of VHL-ligand interactions. Actual values may vary based on experimental conditions.

Table 2: Ternary Complex Formation and Target Degradation Efficiency

| Compound | Ternary Complex Formation (e.g., FRET Signal) | Target Protein Degradation (DC50) |

| This compound | Strong Signal | Potent (nM range) |

| Diastereomer 1 | No Signal | Inactive |

| Diastereomer 2 | No Signal | Inactive |

| Diastereomer 3 | Weak Signal | Very weak or inactive |

This is a representative table based on established principles of PROTAC-mediated protein degradation. DC50 represents the concentration required to achieve 50% degradation of the target protein.

Applications of the Chemical Compound in Chemical Biology Research

Development of Chemical Probes for Protein Interaction Studies

The (S,R,S)-Ahpc core of the compound is a high-affinity ligand for the VHL E3 ubiquitin ligase, a key player in cellular protein degradation pathways. This inherent binding property is leveraged to create chemical probes designed to investigate the complex protein-protein interactions that occur during targeted protein degradation. While the primary use of (S,R,S)-Ahpc-CO-peg1-C2-amine hcl is in the synthesis of active protein degraders, its structural components are also employed to generate probes that can trap and identify interacting partners.

Researchers can synthesize non-degrading counterparts or fluorescently tagged versions of PROTACs (Proteolysis-Targeting Chimeras) using this building block. These probes are invaluable for studying the formation of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. nih.gov The stability and conformation of this ternary complex are critical determinants of successful protein degradation. By using probes derived from this compound, scientists can utilize techniques such as fluorescence polarization and surface plasmon resonance to measure the binding affinities and kinetics of these interactions, providing deep insights into the molecular requirements for effective protein degradation. nih.govnih.gov

Tools for Inducing Targeted Protein Degradation in Research Models

The principal application of this compound is as a ready-to-use component for the synthesis of molecules that induce the degradation of specific proteins in research models. This approach, known as targeted protein degradation, offers a powerful alternative to traditional inhibition methods.

Utility in Constructing Proteolysis-Targeting Chimeras (PROTACs) for Academic Study

This compound is a quintessential "degrader building block" for the construction of PROTACs. lifechemicals.com PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that joins them. nih.gov The (S,R,S)-Ahpc portion of the compound serves as the E3 ligase ligand, specifically recruiting the VHL E3 ligase complex. acs.orglumiprobe.com The terminal amine group on the PEG linker provides a convenient chemical handle for researchers to attach a ligand for their specific POI through standard amide bond formation. musechem.com

This modular nature allows for the rapid synthesis of a library of PROTACs targeting various proteins, facilitating a wide range of academic research endeavors. weibochem.com The resulting PROTACs can then be used in cell-based assays to induce the degradation of the POI, enabling the study of its function with high temporal and spatial control. nih.govnih.gov

Investigation of Ubiquitin-Proteasome System Dynamics via Compound-Mediated Degradation

PROTACs synthesized from this compound are powerful tools for investigating the dynamics of the ubiquitin-proteasome system (UPS). The UPS is the cell's natural machinery for degrading unwanted or damaged proteins. nih.govarxiv.org PROTACs effectively hijack this system to eliminate a specific target protein. nih.gov

The process begins with the PROTAC simultaneously binding to the POI and the VHL E3 ligase, forming a ternary complex. nih.gov This proximity induces the VHL ligase to tag the POI with ubiquitin molecules. This polyubiquitination marks the POI for recognition and subsequent degradation by the proteasome, a large protein complex that acts as the cell's "garbage disposal." nih.govnih.gov By using PROTACs derived from this compound and observing the degradation of the target protein, researchers can study the efficiency of the UPS, the kinetics of ubiquitination and degradation, and the cellular responses to the removal of specific proteins. lifesensors.combiorxiv.org

Research on Modulating Protein Function through Targeted Degradation

A primary goal of using PROTACs in research is to modulate the function of a specific protein by inducing its degradation. This approach offers several advantages over traditional small-molecule inhibitors. While inhibitors typically block a single function of a protein, such as its enzymatic activity, degradation removes the entire protein, including all of its functions and potential scaffolding roles. nih.gov

PROTACs constructed using this compound have been successfully used in numerous studies to degrade a wide array of proteins, including transcription factors and signaling kinases. nih.govnih.gov For example, a PROTAC targeting a specific kinase can lead to its degradation, thereby shutting down the signaling pathway it controls. This allows researchers to study the downstream effects of the protein's absence and to validate it as a potential therapeutic target. The ability to selectively remove a protein of interest provides a powerful method for dissecting its role in complex biological processes.

Exploration of Structure-Activity Relationships (SAR) in Linker Design Using the Compound

The linker component of a PROTAC is not merely a passive spacer but plays a critical role in determining the efficacy and properties of the degrader. nih.gov The this compound building block is instrumental in studies exploring the structure-activity relationships (SAR) of these linkers. Researchers can systematically modify the linker, for instance, by varying its length or composition, and assess the impact on protein degradation. nih.govnih.gov

Studies have shown that both the length and the chemical nature of the linker can significantly influence the stability of the ternary complex and, consequently, the efficiency of degradation. nih.govnih.gov For instance, comparing linkers of different lengths, such as those with varying numbers of PEG units, can reveal an optimal length for a particular target. nih.govnih.gov Similarly, comparing PEG-based linkers to more rigid alkyl linkers can provide insights into how linker flexibility affects PROTAC performance. acs.orgresearchgate.net This systematic approach, enabled by versatile building blocks like this compound, is crucial for the rational design of highly potent and selective PROTACs.

Table 1: Impact of Linker Length on PROTAC Degradation Efficiency of Androgen Receptor (AR) and AR-V7

| Compound | Linker Composition | Degradation of AR in LNCaP cells (%) at 10 µM | Degradation of AR in 22Rv1 cells (%) at 10 µM | Degradation of AR-V7 in 22Rv1 cells (%) at 10 µM |

| 7 | 6-carbon alkyl | < 30 | < 30 | < 30 |

| 8 | 7-carbon alkyl | 32.8 | 39.8 | 36.9 |

| 9 | 8-carbon alkyl | Increased vs. Cmpd 8 | Similar to Cmpd 8 | Similar to Cmpd 8 |

| 10 | 9-carbon alkyl | Further Increased | Similar to Cmpd 8 | Similar to Cmpd 8 |

| Data synthesized from a study on Androgen Receptor degraders. The VHL ligand was connected to the protein of interest ligand via alkyl linkers of varying lengths. acs.org |

Table 2: Comparison of Degradation Potency (DC50) for PROTACs with Different Linker Compositions

| PROTAC | Target Protein | Linker Type | DC50 (nM) | Cell Line |

| PROTAC with 21-atom linker | TBK1 | PEG/Alkyl | 3 | Not Specified |

| PROTAC with 29-atom linker | TBK1 | PEG/Alkyl | 292 | Not Specified |

| Lapatinib-based PROTAC | EGFR/HER2 | Standard Linker | Degrades Both | OVCAR8 |

| Lapatinib-based PROTAC + 1 EG unit | EGFR | Extended Linker | Selective for EGFR | OVCAR8 |

| This table presents a compilation of findings from various studies to illustrate the impact of linker composition on PROTAC efficacy. nih.gov |

Advanced Methodologies for Characterization and Evaluation of the Chemical Compound and Its Conjugates

Spectroscopic Techniques for Structural Elucidation of the Compound and its Conjugates

Spectroscopic methods are indispensable for confirming the chemical identity and three-dimensional structure of (S,R,S)-Ahpc-CO-peg1-C2-amine HCl.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the structure and conformation of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are utilized.

¹H NMR provides information on the number of different types of protons and their immediate chemical environment. For a molecule like this compound, specific chemical shifts would be expected for the protons on the piperidine (B6355638) ring, the polyethylene (B3416737) glycol (PEG) linker, and the terminal ethylamine (B1201723) group. The coupling constants between adjacent protons can help to deduce the relative stereochemistry of the chiral centers.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for conformational analysis, as it identifies protons that are close in space, even if they are not directly bonded. This data allows for the construction of a 3D model of the molecule's preferred conformation in solution.

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for an Ahpc-based Linker

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine Ring CH | 3.0 - 4.5 | 50 - 65 |

| Piperidine Ring CH₂ | 1.5 - 2.5 | 20 - 35 |

| PEG Linker CH₂ | 3.5 - 3.8 | 68 - 72 |

| Ethylamine CH₂ | 2.8 - 3.2 | 38 - 45 |

Note: The values in this table are representative and can vary based on the specific solvent and experimental conditions.

Mass spectrometry (MS) is a key analytical technique used to confirm the molecular weight and assess the purity of this compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

The expected monoisotopic mass of (S,R,S)-Ahpc-CO-peg1-C2-amine would be calculated based on its chemical formula. The observation of an ion with a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺ in the mass spectrum serves as strong evidence for its successful synthesis. The purity of the sample can be evaluated by the presence of any other signals in the chromatogram or mass spectrum, which would indicate the presence of impurities or degradation products.

Table 2: Expected High-Resolution Mass Spectrometry Data for (S,R,S)-Ahpc-CO-peg1-C2-amine

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₂₉N₃O₄ |

| Calculated Monoisotopic Mass | 315.2158 |

Biophysical Methods for Studying Protein-Ligand and Ternary Complex Interactions

When this compound is part of a larger molecule designed to interact with proteins, biophysical methods are essential to quantify these interactions.

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a ligand containing the this compound linker and its target protein. ITC is considered the gold standard for characterizing binding thermodynamics as it provides a complete thermodynamic profile of the interaction in a single experiment.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics of binding interactions in real-time. In an SPR experiment, one of the binding partners (e.g., the target protein) is immobilized on a sensor surface, and the other partner (the ligand) is flowed over the surface. The change in the refractive index at the surface upon binding is measured. This allows for the determination of the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Table 3: Representative Kinetic and Thermodynamic Data from SPR and ITC

| Parameter | Description | Typical Value Range |

|---|---|---|

| K_D (SPR/ITC) | Equilibrium Dissociation Constant | nM to µM |

| k_on (SPR) | Association Rate Constant | 10³ to 10⁷ M⁻¹s⁻¹ |

| k_off (SPR) | Dissociation Rate Constant | 10⁻¹ to 10⁻⁵ s⁻¹ |

| ΔH (ITC) | Enthalpy of Binding | -10 to 10 kcal/mol |

To visualize the binding of a molecule containing the this compound linker to its target protein at an atomic level, high-resolution structural biology techniques like Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography are employed.

X-ray crystallography involves crystallizing the protein-ligand complex and then diffracting X-rays through the crystal to determine the electron density and, subsequently, the atomic coordinates of the complex. This can provide a static, high-resolution snapshot of the binding pose of the ligand in the protein's active site.

Cryo-EM involves flash-freezing the protein-ligand complex in a thin layer of vitreous ice and then imaging the individual particles with an electron microscope. Computational methods are then used to reconstruct a 3D model of the complex. Cryo-EM is particularly useful for large, flexible complexes that are difficult to crystallize. Both techniques are invaluable for structure-based drug design, as they reveal the specific molecular interactions that govern ligand binding.

Biochemical Assays for Evaluating Linker Functionality

The linker component of a Proteolysis-Targeting Chimera (PROTAC) is a critical determinant of its efficacy. It bridges the target protein-binding ligand and the E3 ligase-recruiting moiety, and its length, rigidity, and chemical composition profoundly influence the geometry and stability of the resulting ternary complex. nih.govnih.gov The formation of a productive ternary complex is a prerequisite for the subsequent ubiquitination and degradation of the target protein. nih.gov Therefore, rigorous biochemical evaluation of the linker's functionality is essential in the development of potent and selective degraders. This section details the advanced methodologies used to characterize and evaluate the functional consequences of incorporating a specific linker, such as that derived from This compound , into a PROTAC molecule.

In Vitro Ubiquitination Assays

In vitro ubiquitination assays provide a direct assessment of a PROTAC's ability to induce the enzymatic transfer of ubiquitin to a specific protein of interest (POI). These cell-free systems allow for the precise measurement of the initial step in the degradation cascade, isolating the activity from the complexities of the cellular environment, such as membrane permeability and off-target effects. lifesensors.com The assay directly evaluates the linker's capacity to facilitate a productive ternary complex (POI-PROTAC-E3 ligase) that is competent for catalysis. nih.gov

A typical in vitro ubiquitination reaction involves the reconstitution of the key components of the ubiquitin-proteasome system (UPS). rsc.orgrndsystems.com For a PROTAC utilizing the This compound building block, the von Hippel-Lindau (VHL) E3 ligase is recruited. rsc.org The reaction mixture therefore includes the purified target protein, the VHL-ElonginB-ElonginC (VCB) complex, an E1 ubiquitin-activating enzyme, a compatible E2 ubiquitin-conjugating enzyme (e.g., UBE2R1), ubiquitin, and an ATP regeneration system. nih.govlifesensors.com

The experimental workflow is as follows:

Ternary Complex Formation: The PROTAC, target protein, and VCB complex are incubated together to allow for the formation of the ternary complex. lifesensors.com

Initiation of Ubiquitination: The reaction is initiated by the addition of the E1, E2, ubiquitin, and ATP mixture. The reaction is then incubated, typically at 37°C, for a defined period. rndsystems.com

Termination and Analysis: The reaction is stopped, and the products are analyzed. The most common method of analysis is Western blotting. The reaction mixture is resolved by SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the target protein. nih.gov The appearance of higher molecular weight bands or a "smear" above the unmodified protein band indicates the addition of ubiquitin chains. rndsystems.com

The results of these assays provide critical information on the linker's influence. By comparing PROTACs with different linkers, researchers can determine the optimal length and composition for efficient ubiquitination. For instance, a PROTAC containing the short, flexible PEG-based linker from This compound can be compared against analogs with longer or more rigid linkers. nih.gov A successful linker will promote robust, dose-dependent polyubiquitination of the target protein.

| Parameter | Description | Typical Values for a Functional PROTAC |

| PROTAC Concentration | The range of PROTAC concentrations tested to determine dose-dependency. | 1 nM - 10 µM |

| Target Protein | The specific protein of interest being targeted for ubiquitination. | e.g., BRD4, BTK, ERK5 |

| E3 Ligase Complex | The reconstituted E3 ligase complex. For Ahpc-based PROTACs, this is typically VCB. nih.gov | VHL-ElonginB-ElonginC |

| Enzymes & Reagents | Core components of the reconstituted ubiquitination machinery. rndsystems.com | E1 (e.g., UBA1), E2 (e.g., UBE2R1), Ubiquitin, ATP |

| Incubation Time | Duration of the ubiquitination reaction. | 30 - 120 minutes |

| Detection Method | Technique used to visualize the ubiquitinated target protein. | Western Blot (Anti-POI Antibody, Anti-Ubiquitin Antibody) |

| Outcome | Observation indicating successful PROTAC-mediated ubiquitination. | Appearance of high molecular weight, polyubiquitinated protein bands. |

This table represents a typical setup for an in vitro ubiquitination assay to evaluate a PROTAC's biochemical function.

Cell-Based Assays for Protein Degradation (excluding clinical human trials)

While in vitro assays confirm biochemical competency, cell-based assays are essential to evaluate the ultimate biological outcome: the degradation of the target protein within a living cell. These assays integrate multiple critical factors, including the PROTAC's cell permeability, stability, and ability to form a productive ternary complex amidst the crowded cellular milieu. nih.gov For a PROTAC constructed with This compound , these assays measure its effectiveness at reducing the total cellular levels of the target protein.

The most fundamental method for assessing protein degradation is Western blotting . nih.gov Cells are treated with varying concentrations of the PROTAC for a specific duration (e.g., 4 to 24 hours). youtube.com Following treatment, the cells are lysed, and the protein levels are quantified by immunoblotting with an antibody against the target protein. A loading control (e.g., β-actin, GAPDH) is used to ensure equal protein loading across samples. acs.org

From the dose-response data generated, two key parameters are derived:

DC₅₀ (Half-maximal Degradation Concentration): The concentration of the PROTAC that results in 50% degradation of the target protein. It is a measure of the PROTAC's potency. nih.govbmglabtech.com

Dₘₐₓ (Maximum Degradation): The maximal percentage of protein degradation achieved at high PROTAC concentrations. It reflects the efficacy of the degrader. nih.govbmglabtech.com

To confirm the mechanism of action, several control experiments are crucial:

Proteasome Inhibition: Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132) should rescue the target protein from degradation, confirming that the process is dependent on the proteasome. nih.govacs.org

E3 Ligase Dependence: Degradation should not be observed in cell lines that lack the recruited E3 ligase (e.g., 786-O cells, which are VHL-deficient) unless they are engineered to re-express it. nih.gov

Inactive Control: An inactive epimer of the E3 ligase ligand (such as the (S,S,S) version of Ahpc) can be incorporated into the PROTAC as a negative control; this molecule should fail to induce degradation. nih.gov

More advanced, higher-throughput methods are also employed, such as the NanoBRET™ and HiBiT assays . nih.govbmglabtech.com These technologies involve tagging the endogenous target protein with a small peptide (HiBiT) or a luciferase enzyme using CRISPR/Cas9 gene editing. The protein levels can then be monitored in real-time in living cells by measuring luminescence, allowing for kinetic analysis of degradation and providing a more quantitative and scalable approach than traditional Western blotting. nih.govpromega.com

| Assay Parameter | Description | Example Research Finding |

| Cell Line | The human cell line used for the experiment, chosen for its expression of the target protein. | e.g., HEK293, LNCaP, 22Rv1 nih.govacs.org |

| PROTAC Treatment | Concentration range and duration of cell exposure to the PROTAC. | 0.1 nM - 10 µM for 18 hours |

| Primary Readout | The quantitative measure of degradation potency. | DC₅₀ = 12 nM nih.gov |

| Secondary Readout | The quantitative measure of degradation efficacy. | Dₘₐₓ = 96% nih.gov |

| Validation | Control experiment to confirm the degradation pathway. | Degradation is blocked by co-treatment with proteasome inhibitor MG132. acs.org |

| Detection Method | Technique used to measure the remaining protein levels. | Western Blot, HiBiT Lytic Detection, NanoBRET™ nih.govacs.org |

This table provides representative data from a cell-based degradation assay for a hypothetical VHL-recruiting PROTAC, illustrating how key parameters are reported.

By systematically evaluating PROTACs containing linkers like the one derived from This compound through these biochemical and cell-based assays, researchers can establish a clear structure-activity relationship. This data-driven approach is fundamental to optimizing linker design and developing PROTACs with superior potency, selectivity, and drug-like properties. nih.govnih.gov

Future Research Directions and Innovations Pertaining to the Chemical Compound

Design of Novel Linker Architectures Incorporating AHPC-derived Moieties

The (S,R,S)-Ahpc moiety is a derivative of the VHL ligand, which is responsible for recruiting the von Hippel-Lindau E3 ubiquitin ligase. selleckchem.com The linker connecting this moiety to a target protein ligand plays a crucial role in the formation of a stable and productive ternary complex, which is essential for subsequent protein degradation. nih.gov

Future research in this area will likely focus on:

Systematic Variation of Linker Length and Composition: While the peg1-C2 portion of the molecule defines a specific length and hydrophilicity, creating libraries of PROTACs with varying polyethylene (B3416737) glycol (PEG) lengths (e.g., PEG2, PEG3, PEG4, PEG6) and different alkyl chain lengths will allow for a more comprehensive understanding of structure-activity relationships. lumiprobe.comtenovapharma.comtenovapharma.commedchemexpress.com This systematic approach can help optimize the distance and relative orientation between the target protein and the E3 ligase for maximal degradation efficiency.

Introduction of Rigidity and Conformational Constraints: Incorporating cyclic elements or rigid spacers into the linker can reduce its conformational flexibility. This can pre-organize the PROTAC into a bioactive conformation, potentially leading to improved ternary complex formation and enhanced degradation potency.

Branched and Multi-specific Linkers: Designing linkers with multiple attachment points could enable the development of multi-specific PROTACs that can simultaneously engage more than one target or E3 ligase, potentially leading to synergistic effects or overcoming resistance mechanisms. nih.gov

| Compound Name | Linker Composition | Key Feature |

|---|---|---|

| (S,R,S)-Ahpc-CO-peg1-C2-amine hcl | PEG1, C2 alkyl chain | Standard short PEG linker |

| (S,R,S)-AHPC-PEG2-C2-amine | PEG2, C2 alkyl chain | Increased linker length and hydrophilicity lumiprobe.com |

| (S,R,S)-AHPC-CO-PEG4-C2-amine HCl | PEG4, C2 alkyl chain | Further increased linker length tenovapharma.com |

| (S,R,S)-AHPC-CO-PEG6-C2-amine HCl | PEG6, C2 alkyl chain | Longer PEG chain for greater flexibility and reach tenovapharma.com |

| (S,R,S)-AHPC-amido-C2-acid | C2 alkyl chain with terminal acid | Provides an alternative conjugation point broadpharm.com |

Integration of the Chemical Compound into Photo-Switchable or Stimuli-Responsive Systems

A significant area of innovation lies in the development of "smart" PROTACs that can be activated or deactivated by external stimuli, offering greater spatial and temporal control over protein degradation. nih.govnih.gov Integrating the this compound linker into such systems could be achieved through several strategies:

Photo-cleavable Linkers: Incorporating a photo-labile group into the linker would allow for the light-induced release of the active PROTAC at a specific time and location. mdpi.com This approach could minimize off-target effects and provide a powerful tool for studying protein function with high precision.

Enzyme-cleavable Linkers: Designing linkers that are substrates for specific enzymes that are overexpressed in a particular disease state (e.g., certain proteases in cancer) would enable targeted activation of the PROTAC in the desired cells or tissues.

pH-Responsive Linkers: The acidic microenvironment of tumors or specific subcellular compartments like endosomes and lysosomes can be exploited. mdpi.com Incorporating pH-sensitive moieties into the linker could trigger a conformational change or cleavage, leading to PROTAC activation in these acidic environments. mdpi.comnih.gov

| Stimulus | Mechanism of Action | Potential Advantage |

|---|---|---|

| Light (Photons) | Cleavage of a photo-labile group within the linker mdpi.com | High spatial and temporal control |

| Enzymes | Cleavage of the linker by a specific enzyme | Disease-specific activation |

| pH | Conformational change or cleavage of the linker in acidic environments mdpi.comnih.gov | Targeting of tumor microenvironments or specific organelles |

Exploration of AHPC-derived Linkers for Broader Bioconjugation Strategies Beyond PROTACs

While the primary application of this compound is in the synthesis of PROTACs, the underlying VHL ligand and the versatile linker chemistry can be adapted for other bioconjugation strategies. nih.gov

Targeted Delivery of Imaging Agents: The AHPC-linker can be conjugated to fluorescent dyes or other imaging agents to visualize the distribution of the VHL E3 ligase in cells or tissues. This could be a valuable research tool for studying the ubiquitin-proteasome system.

Development of Molecular Glues: While PROTACs are heterobifunctional molecules, molecular glues are smaller molecules that induce protein-protein interactions. The principles of linker design learned from PROTACs could inform the development of novel molecular glues that stabilize the interaction between a target protein and an E3 ligase.

Computational Chemistry and Molecular Dynamics Simulations for Linker Design and Optimization

Computational approaches are becoming increasingly integral to the rational design of PROTACs. nih.gov

Machine Learning and AI-based Models: AI and machine learning algorithms can be trained on existing PROTAC data to predict the degradation efficiency of new designs. nih.gov These models can learn complex relationships between linker properties (length, composition, flexibility) and degradation outcomes, thereby accelerating the optimization process. nih.govacs.org Recently developed models like Linker-GPT use deep learning to generate novel linker structures with desirable properties. nih.govnih.gov

3D Generative Models: Advanced generative models can design linkers in a three-dimensional, protein-context-dependent manner. researchgate.net These models can take into account the structures of the target protein and the E3 ligase to design linkers that are predicted to form stable and productive ternary complexes. researchgate.net

Development of Advanced Analytical Techniques for Quantifying Compound-Mediated Events in Complex Biological Environments

To fully understand the efficacy and mechanism of action of PROTACs derived from this compound, sophisticated analytical methods are required.

Tandem Mass Spectrometry (MS): Advanced MS techniques can be used to characterize the structure of PROTACs and their metabolites. nih.gov Furthermore, MS-based proteomics can quantify the degradation of the target protein and identify off-target effects.

High-Throughput Screening Assays: The development of robust, high-throughput assays is crucial for screening large libraries of PROTACs to identify the most potent and selective compounds. youtube.com These assays can be based on various detection methods, including fluorescence, luminescence, or immunoassay formats. youtube.com

Real-time Monitoring in Live Cells: The development of novel imaging techniques, such as those using self-reporting peptide degraders, allows for the real-time monitoring of protein degradation in living cells and even in vivo. acs.org This provides invaluable information about the kinetics and spatial dynamics of PROTAC-mediated degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.